N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the benzyloxy and bromobenzyl intermediates. One common method involves the reaction of 2-(benzyloxy)benzyl bromide with 4H-1,2,4-triazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyloxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(benzyloxy)-5-bromobenzylidene)-2-pyrazinecarbohydrazide
- N’-(2-(benzyloxy)-5-bromobenzylidene)octadecanohydrazide
- N-(benzamidobenzyl)imidazoles
Uniqueness
N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of a benzyloxy group, a bromobenzyl moiety, and a triazole ring. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15BrN4O |
---|---|
Molecular Weight |
359.22 g/mol |
IUPAC Name |
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15BrN4O/c17-15-6-7-16(22-10-13-4-2-1-3-5-13)14(8-15)9-20-21-11-18-19-12-21/h1-8,11-12,20H,9-10H2 |
InChI Key |
XXWXFNYMYBGWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNN3C=NN=C3 |
Origin of Product |
United States |
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